molecular formula C6H11N3O2 B2757306 H-L-Photo-Methionine*HCl CAS No. 851960-68-4

H-L-Photo-Methionine*HCl

Cat. No. B2757306
CAS RN: 851960-68-4
M. Wt: 157.173
InChI Key: YHZILLMARKDNKF-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-L-Photo-Methionine*HCl is a diazirine-containing methionine amino acid and a multifunctional photo-crosslinker . It can be incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (~360 nm) irradiation to form a covalent bond .


Molecular Structure Analysis

The empirical formula of H-L-Photo-Methionine*HCl is C6H12ClN3O2 . Its molecular weight is 193.63 .


Chemical Reactions Analysis

H-L-Photo-Methionine*HCl is used in solution phase peptide synthesis . Upon UV light irradiation (~360 nm), it forms a covalent bond, enabling photoaffinity labeling of cellular targets and protein-protein interactions .


Physical And Chemical Properties Analysis

H-L-Photo-Methionine*HCl is a powder with an assay of ≥95% . It is suitable for solution phase peptide synthesis . The storage temperature is 2-8°C .

Scientific Research Applications

Impact on Hippocampal Alterations and Behavior

A study by Kovalska et al. (2021) explored how a diet enriched with methionine affected nervous tissue by inducing mild hyperhomocysteinemia in rats. The study found altered plasma metabolomic profiles, changes in spatial learning and memory acquisition, and histo-morphological changes in the hippocampus, suggesting that high methionine intake could affect brain function and behavior (Kovalska et al., 2021).

Role in Osteoclast Activity

Research by Mohammed Majid et al. (2022) investigated the effect of methionine-induced hyperhomocysteinemia on osteoclast activity in rabbits. The study found that methionine overload led to increased serum levels of factors involved in bone resorption, suggesting a possible link between methionine metabolism and bone health (Mohammed Majid et al., 2022).

Methionine and Vascular Health

A study by Sagiraju Sowmya et al. (2010) examined the link between methionine metabolism, specifically hyperhomocysteinemia, and blood pressure regulation. The study found that elevated homocysteine levels, resulting from methionine metabolism, were associated with higher blood pressure, suggesting a role for methionine in cardiovascular health (Sagiraju Sowmya et al., 2010).

Methionine and Protein Biosynthesis Interference

Jakubowski (2004) discussed how homocysteine, derived from methionine, can interfere with protein biosynthesis and lead to protein damage, cell death, and immune response. This mechanism could contribute to the pathology of diseases related to methionine metabolism (Jakubowski, 2004).

Methionine in Growth Hormone and Protein Modification

Research by Teh et al. (1987) examined the oxidation of methionine residues in human growth hormones and its effects on receptor binding and biological activities. The study provides insights into how methionine modifications can influence hormone function and potentially impact various physiological processes (Teh et al., 1987).

Mechanism of Action

The mechanism of action of H-L-Photo-Methionine*HCl involves its incorporation into peptides or small-molecule probes and tools. This allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (~360 nm) irradiation to form a covalent bond .

Future Directions

H-L-Photo-Methionine*HCl and other multifunctional probe building blocks will continue to accelerate drug discovery research for probing cellular mechanisms, target ID/validation, and understanding traditionally undruggable targets .

Relevant Papers

Several papers have been published on the use of H-L-Photo-MethionineHCl and similar compounds. For example, one paper discusses the use of photo-leucine and photo-methionine for identifying protein-protein interactions in living cells . Another paper discusses the use of H-L-Photo-MethionineHCl for cell-based proteome profiling of potential Dasatinib targets .

properties

IUPAC Name

(2S)-2-amino-4-(3-methyldiazirin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(8-9-6)3-2-4(7)5(10)11/h4H,2-3,7H2,1H3,(H,10,11)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZILLMARKDNKF-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-4-(3-methyl-3H-diazirin-3-yl)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.